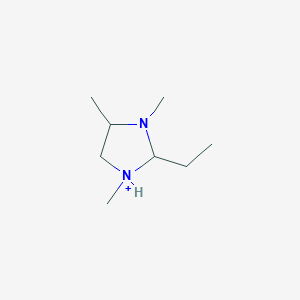
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is a chemical compound belonging to the imidazolidinium family. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and methyl groups. Imidazolidinium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium typically involves the reaction of appropriate amines with alkylating agents. One common method is the alkylation of 1,3,4-trimethylimidazolidine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as γ-Al2O3 or ceria-based materials can be employed to enhance the efficiency of the reaction. The use of supercritical CO2 as a solvent has also been explored to achieve more sustainable and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce various alkylated imidazolidinium compounds.
Scientific Research Applications
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolidin-2-one: Another imidazolidinone derivative with similar structural features.
2-Ethyl-1,3-dimethylimidazolidin-2-one: A closely related compound with slight variations in the substitution pattern.
Uniqueness
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
186827-37-2 |
|---|---|
Molecular Formula |
C8H19N2+ |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-ethyl-1,3,4-trimethylimidazolidin-1-ium |
InChI |
InChI=1S/C8H18N2/c1-5-8-9(3)6-7(2)10(8)4/h7-8H,5-6H2,1-4H3/p+1 |
InChI Key |
LLTLVSUMJNRKPD-UHFFFAOYSA-O |
Canonical SMILES |
CCC1[NH+](CC(N1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
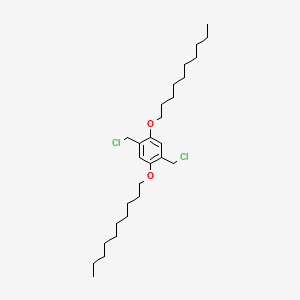
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
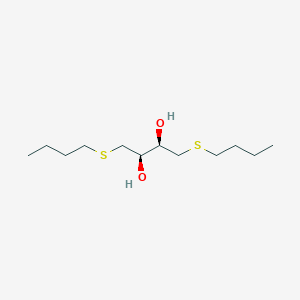
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
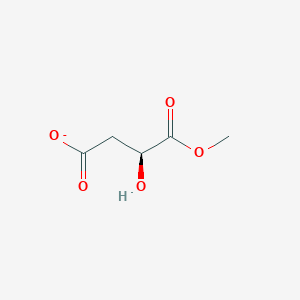

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
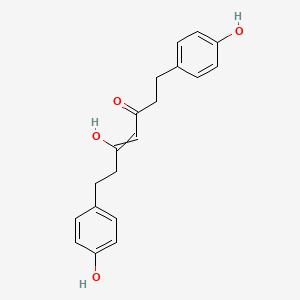
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)

